![molecular formula C17H15Cl2N3O3 B2645795 N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide CAS No. 400087-96-9](/img/structure/B2645795.png)

N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

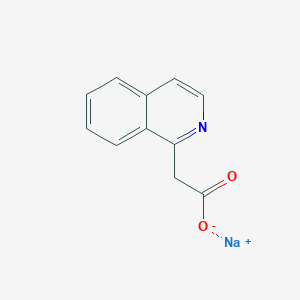

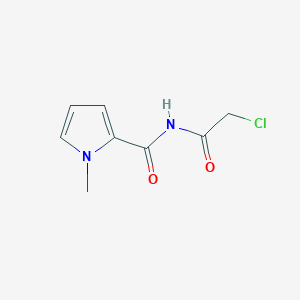

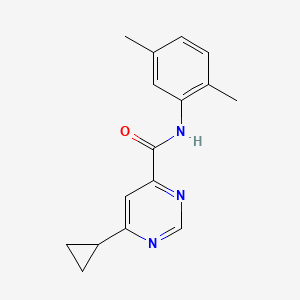

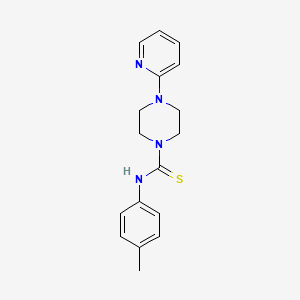

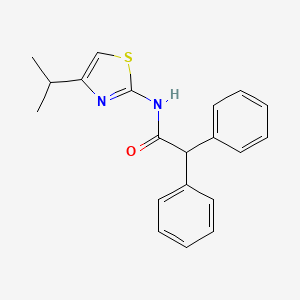

The compound “N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide” is an organic compound containing two 4-chlorophenyl groups and a methoxyimino group attached to a malonamide core. The presence of the methoxyimino group suggests that this compound could potentially exhibit interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of two phenyl rings substituted with chlorine atoms, a malonamide group, and a methoxyimino group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of the chlorine atoms could increase its density and boiling point compared to similar compounds without halogens .Scientific Research Applications

Chemoselectivity in Catalyzed Reactions

Research demonstrates the chemoselectivity of rhodium(II) carbenoids derived from certain esters, highlighting the impact of substituents on product distribution. This study underscores the potential of derivatives like N1,N3-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide in facilitating specific chemical transformations, showcasing its utility in organic synthesis and catalysis (Zaragoza, 1995).

Corrosion Inhibition

Compounds with structural similarities to N1,N3-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide are investigated for their corrosion inhibition properties on mild steel in acidic mediums. Such studies indicate the potential of these compounds in protecting metallic surfaces from corrosion, thus extending their applicability in materials science and engineering (Elbelghiti et al., 2016).

Estrogenic and Proestrogenic Properties

Investigations into the estrogenic and proestrogenic properties of methoxychlor and its contaminants have provided insights into the biological activities of chlorinated compounds. Such research is crucial for understanding the environmental and health impacts of these chemicals, potentially guiding the development of safer alternatives (Bulger et al., 1985).

Detection of Aromatic Amines

The use of ionic liquids for the improvement of separation and quantization of aromatic amines, which are present as contaminants in consumer products, highlights the role of chemically related compounds in analytical chemistry. This application is particularly relevant for ensuring the safety and compliance of consumer goods (Lizier & Zanoni, 2012).

Anticholinesterase Reactivators

Research into bispyridinium-dioxime compounds, such as HLö 7 dimethanesulfonate, for reactivating acetylcholinesterase inhibited by organophosphates, underscores the pharmaceutical and toxicological significance of compounds related to N1,N3-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide. These findings are critical for developing antidotes to organophosphate poisoning (Eyer et al., 2005).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N,N'-bis(4-chlorophenyl)-2-[(E)-methoxyiminomethyl]propanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O3/c1-25-20-10-15(16(23)21-13-6-2-11(18)3-7-13)17(24)22-14-8-4-12(19)5-9-14/h2-10,15H,1H3,(H,21,23)(H,22,24)/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXXVTFRDSGADH-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC(C(=O)NC1=CC=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C(C(=O)NC1=CC=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)

![(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2645719.png)

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2645721.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2645723.png)

![(6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2645726.png)

![Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2645735.png)